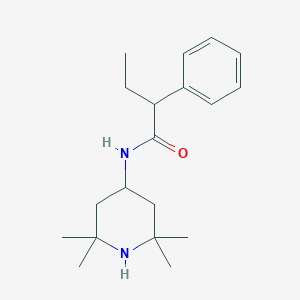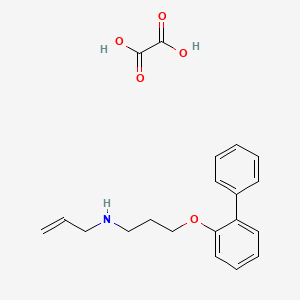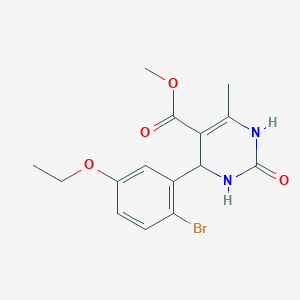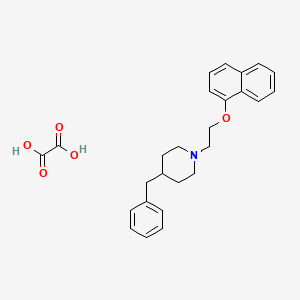
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide
Vue d'ensemble
Description
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a phenyl group and a butanamide moiety attached to a tetramethylpiperidine ring. It is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Mécanisme D'action
Target of Action
It is structurally related to 2,2,6,6-tetramethylpiperidine-1-oxyl (tempo), a well-known nitroxyl radical . TEMPO is known to interact with various organic compounds, particularly alcohols, and is often used as a catalyst in oxidation reactions .
Mode of Action
The compound’s mode of action is likely related to its structural similarity to TEMPO. In organic synthesis, TEMPO is used as a catalyst for the oxidation of various alcohols . It is used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones . The oxidation process involves the formation of a N-oxoammonium ion, which is the actual oxidizing agent .
Biochemical Pathways
Given its structural similarity to tempo, it may be involved in the oxidation of alcohols in biochemical pathways .
Pharmacokinetics
A structurally similar compound, 2,2,6,6-tetramethyl-4-piperidinol, has a melting point of 129-131°c and a boiling point of 193°c . It is soluble in all organic solvents but insoluble in water . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its structural similarity to tempo, it may have a role in the oxidation of alcohols, potentially leading to changes in the molecular structure of target compounds .
Action Environment
The action environment of 2-Phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide can be influenced by various factors. For instance, the compound’s stability and efficacy may be affected by temperature, light, and the presence of other chemicals . may influence its distribution in different environments.
Safety and Hazards
Orientations Futures
The continuous flow system enables efficient synthesis of DTMPA in gram-scale, corresponding to an overall productivity of 2.14 g/h after continuously running for over 8 hours successfully . This suggests that continuous flow synthesis could be a promising direction for the large-scale production of such compounds in the future.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,6,6-tetramethylpiperidine, which can be obtained through the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction.
Formation of Intermediate: The intermediate compound is then reacted with phenylbutanoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like oxone to form hydroxylamines.
Substitution: It can participate in substitution reactions with halides to form sulfenamide compounds.
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Bases: Triethylamine, sodium hydroxide.
Solvents: Methanol, dichloromethane.
Major Products Formed
Hydroxylamines: Formed through oxidation reactions.
Sulfenamides: Produced via substitution reactions with heterocyclic thiols.
Applications De Recherche Scientifique
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the compound.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A structurally related compound with similar properties.
Uniqueness
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide is unique due to its specific combination of a phenyl group and a butanamide moiety attached to the tetramethylpiperidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-6-16(14-10-8-7-9-11-14)17(22)20-15-12-18(2,3)21-19(4,5)13-15/h7-11,15-16,21H,6,12-13H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCZPHUFQFMKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CC(NC(C2)(C)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2,4-Dimethylphenoxy)ethyl]benzotriazole;oxalic acid](/img/structure/B4005769.png)
![1-[4-(2-Butan-2-ylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4005773.png)
![N-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005781.png)
![2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B4005787.png)
![N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4005788.png)

![1-[3-(2-Butan-2-ylphenoxy)propyl]imidazole;oxalic acid](/img/structure/B4005809.png)

![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4005836.png)

![N-[2-[2-(2-ethoxyphenoxy)ethoxy]ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4005843.png)
![N-(2-methoxyethyl)-3-[4-(1-methyl-1-phenylethyl)phenoxy]-1-propanamine oxalate](/img/structure/B4005858.png)
![N-ethyl-4,5-dimethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4005861.png)
![N-[3-(4-bromo-2-methylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4005866.png)
